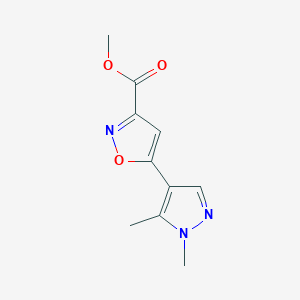

methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-7(5-11-13(6)2)9-4-8(12-16-9)10(14)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIMARBQAIJXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.

Biological Activity

Methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

Methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate features a dual-ring structure that enhances its biological activity. The isoxazole and pyrazole rings contribute to its pharmacophoric properties, making it a versatile scaffold for further modifications.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole, including methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, exhibit significant anti-inflammatory effects. For instance:

- In vitro Studies : Compounds with similar structures showed IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac .

- In vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing inflammation. For example, compounds demonstrated effective reduction in carrageenan-induced paw edema, suggesting promising anti-inflammatory profiles .

2. Anticancer Activity

The anticancer potential of methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has also been explored:

- Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., Huh7, MCF7), compounds showed significant cytotoxicity with IC50 values ranging from 2.3 μM to over 40 μM, indicating selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : The compound has been shown to induce cell cycle arrest in the G0/G1 phase and downregulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This mechanism suggests its potential as a therapeutic agent in cancer treatment.

Data Table: Biological Activities of Related Compounds

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity through COX inhibition assays. The findings indicated that certain derivatives exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of isoxazole derivatives, compounds were tested against liver cancer cell lines. The results highlighted that specific modifications to the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has shown promise in drug discovery, particularly as a potential inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents against various diseases.

Biochemical Studies

This compound is utilized in proteomics research, where it aids in studying protein interactions and functions. Its structural properties allow it to serve as a probe for understanding complex biochemical pathways .

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting tumor growth and proliferation. For instance, compounds with similar structures have been reported to demonstrate nanomolar inhibition of MET kinase activity, which is crucial in cancer cell signaling pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group variations among methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate and its analogues:

| Compound Name | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| Methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate | Isoxazole + pyrazole | Methyl ester | Reference compound |

| Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylate (SNX-111) | Isoxazole + pyrazole | Sodium carboxylate | Increased polarity, salt form |

| 3-Methyl-isoxazole-5-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide | Isoxazole + dihydro-pyrazole | Amide, phenyl substituent | Enhanced hydrogen bonding, aromaticity |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | Dihydro-isoxazole + pyrazole | Amide, ethyl-methyl pyrazole | Conformational rigidity, expanded substitution |

Physicochemical Properties

Solubility :

- Hydrogen Bonding: SNX-111’s carboxylate group can act as a strong hydrogen-bond acceptor/donor, enhancing interactions in biological systems.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step reactions involving esterification and heterocyclic coupling. A common approach includes:

Esterification : Reacting the carboxylic acid precursor (e.g., 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid) with methanol under acidic conditions.

Heterocycle Formation : Cyclization reactions using reagents like hydrazine derivatives for pyrazole ring formation, followed by isoxazole ring closure via nitrile oxide cycloaddition.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for isolation .

Q. Key Characterization Techniques :

- 1H NMR : Confirm substituent positions (e.g., methyl groups at pyrazole C1 and C5).

- IR Spectroscopy : Validate ester carbonyl (C=O) stretching (~1700 cm⁻¹).

- ESI-MS : Verify molecular ion peaks and fragmentation patterns .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic methods:

X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement of the pyrazole and isoxazole rings. For example, Acta Crystallographica reports analogous triazole-carboxylate structures with bond lengths and angles consistent with DFT calculations .

2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon-proton correlations to resolve overlapping signals in complex heterocycles.

Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, such as enzyme inhibition or antitumor potential?

Methodological Answer:

In Vitro Assays :

- DHFR Inhibition : Use human dihydrofolate reductase (DHFR) assays with UV-Vis monitoring of NADPH oxidation. Compare docking scores (e.g., AutoDock Vina) to reference drugs like doxorubicin .

- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., nitro, methoxy groups) to assess how electronic effects modulate activity .

Q. How can molecular docking studies be optimized to predict binding modes with targets like DHFR?

Methodological Answer:

Protein Preparation : Retrieve the DHFR crystal structure (PDB: 1KMS). Remove water molecules, add polar hydrogens, and assign Kollman charges.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then minimize energy with Gaussian (DFT/B3LYP/6-31G*).

Grid Box Setup : Center the grid on the active site (coordinates based on co-crystallized methotrexate).

Post-Docking Analysis : Use PyMOL to visualize interactions (e.g., π-π stacking with Phe34) and MM-GBSA for binding energy refinement .

Q. How should researchers address contradictory data in biological or physicochemical studies?

Methodological Answer:

Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Analytical Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity vs. NMR integration).

Computational Validation : Use QSAR models or molecular dynamics simulations to reconcile discrepancies in activity or stability .

Q. What methodologies are recommended for stability and toxicity profiling when limited data exists?

Methodological Answer:

Accelerated Stability Studies :

- Thermal Stress : Store the compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photolysis : Expose to UV light (ICH Q1B guidelines) to assess photodegradation pathways.

In Silico Toxicity Prediction : Use tools like ProTox-II or Derek Nexus to predict hepatotoxicity or mutagenicity. Cross-reference with analogs (e.g., pyrazole-isoxazole hybrids) from PubChem .

Q. How can researchers design derivatives to improve solubility without compromising activity?

Methodological Answer:

Prodrug Approach : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxylate position.

Co-Crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to enhance aqueous solubility.

LogP Optimization : Replace hydrophobic methyl groups with polar substituents (e.g., hydroxyl, amine) while maintaining π-π interactions critical for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.